6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound characterized by a bicyclic structure that integrates a thiophene and pyrimidine moiety. Its molecular formula is with a molecular weight of 249.52 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of epidermal growth factor receptors, which are pivotal in various signaling pathways associated with cancer progression .
The compound is classified under thienopyrimidines, which are known for their diverse chemical reactivity and biological activities. It can be sourced from commercial chemical suppliers or synthesized through various laboratory methods . The compound's unique structure makes it a valuable candidate for further research in drug development, especially in oncology.
The synthesis of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one involves several key steps:
This method is noted for its practicality and scalability, achieving yields around 49% without requiring extensive purification techniques .
The molecular structure of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one features a thieno[2,3-d]pyrimidine core, which contributes to its biological activity. The compound's structural details include:
The compound's structure can be represented using SMILES notation as ClC1=C(SC2=NC=N1)C(Br)=N2
.
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one primarily involves its role as an inhibitor of enzymes in one-carbon metabolism pathways:
The resultant action leads to decreased biosynthesis of purine nucleotides, which can impede tumor growth and metastasis in cancer contexts.
The physical and chemical properties of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one include:
These properties indicate that the compound may exhibit stability under certain conditions but requires further empirical data for comprehensive characterization.
The primary applications of 6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one lie in medicinal chemistry:
Thieno[2,3-d]pyrimidine is a fused heterocyclic system serving as a bioisostere of purine bases (adenine/guanine) in nucleic acids, enabling targeted interactions with biological macromolecules [1] [6]. This scaffold’s planar structure and electronic properties facilitate π-stacking interactions and hydrogen bonding, critical for binding enzyme active sites. Its synthetic versatility allows substitutions at positions 2, 4, and 6, modulating pharmacological profiles across anticancer, antimicrobial, and central nervous system (CNS) therapeutic domains [1] [3]. Notable drug derivatives include:
Table 1: Bioactive Thieno[2,3-d]pyrimidine Derivatives
Compound | Biological Target | Therapeutic Application |
---|---|---|
Relugolix | GnRH receptor antagonist | Endometriosis/Prostate cancer |
Pictilisib (GDC-0941) | PI3K inhibitor | Advanced solid tumors |
Olmutinib | EGFR tyrosine kinase inhibitor | NSCLC treatment |
Halogen atoms (Br/Cl) are pivotal in optimizing the bioactivity of heterocyclic compounds. Bromine’s electron-withdrawing effect and large atomic radius enhance binding affinity through hydrophobic interactions and halogen bonding with protein residues (e.g., kinase ATP pockets) [2] [6]. Chlorine improves metabolic stability and membrane permeability by increasing lipophilicity (measured by log P) [3]. In thienopyrimidines:
Table 2: Electronic and Steric Effects of Halogens
Halogen | Atomic Radius (Å) | Electronegativity | Key Roles |
---|---|---|---|
Bromine (Br) | 1.20 | 2.96 | Enhances hydrophobic binding; resists metabolism |
Chlorine (Cl) | 0.99 | 3.16 | Improves lipophilicity; acts as synthetic handle |
6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one emerged as a key intermediate to overcome limitations of early non-halogenated thienopyrimidines. Initial studies focused on unsubstituted scaffolds (e.g., thieno[2,3-d]pyrimidin-4-ones) as kinase inhibitors but showed suboptimal potency [1] [4]. Strategic halogen incorporation followed structure-activity relationship (SAR) insights:
Table 3: Key Milestones in Thienopyrimidine Drug Discovery
Timeline | Development | Impact |
---|---|---|
Pre-2010 | Non-halogenated thienopyrimidines | Moderate kinase inhibition (IC50 > 1 μM) |
2019 | Thieno[2,3-d]pyrimidine SAR review published | Validated scaffold’s broad therapeutic potential [1] |
2020–2023 | 6-Bromo-2-chloro derivatives optimized | Submicromolar inhibition of ROCK/EGFR [4] [6] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7